Omecamtiv mecarbil-d8

Bioanalytical method validation LC-MS/MS quantification Stable isotope dilution

Omecamtiv mecarbil-d8 is a D8 deuterium-labeled analog (mass shift +8 Da) serving as the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. Unlike non-isotopic or insufficiently labeled alternatives, the eight-deuterium incorporation guarantees complete separation from the analyte's natural isotopic envelope, eliminating cross-talk and matrix effects. This is critical for FDA/EMA-compliant bioanalytical method validation, pharmacokinetic studies (Vd=226 L, CL=3.58 L/h), CYP2C8 DDI assessments (IC50 5.98 μM), and genotype-stratified research. Ensures co-elution and equivalent ionization for accurate quantification across plasma, microsomal, and tissue matrices.

Molecular Formula C20H24FN5O3
Molecular Weight 409.5 g/mol
Cat. No. B12427965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmecamtiv mecarbil-d8
Molecular FormulaC20H24FN5O3
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC
InChIInChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)/i8D2,9D2,10D2,11D2
InChIKeyRFUBTTPMWSKEIW-JNJBWJDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omecamtiv Mecarbil-d8 Procurement: Stable Isotope-Labeled Cardiac Myosin Activator for Bioanalytical Quantification


Omecamtiv mecarbil-d8 (also designated CK-1827452-d8) is a deuterium-labeled analog of omecamtiv mecarbil, a first-in-class selective cardiac myosin activator originally developed for heart failure with reduced ejection fraction (HFrEF) [1]. The -d8 compound is synthesized by substituting eight hydrogen atoms with deuterium in the parent molecule (C20H16D8FN5O3, molecular weight 409.48 versus 401.43 for the unlabeled compound), resulting in a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but distinguished by a mass shift of +8 Da in mass spectrometry . This compound is not intended as a therapeutic agent but is exclusively employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of omecamtiv mecarbil in biological matrices during pharmacokinetic and clinical studies [2].

Omecamtiv Mecarbil-d8: Why Generic Internal Standard Substitution Compromises Bioanalytical Accuracy


In quantitative LC-MS/MS analysis, substituting a deuterated internal standard such as omecamtiv mecarbil-d8 with a non-isotopic analog (e.g., a structurally related compound) or an insufficiently labeled variant introduces systematic quantification errors. Non-isotopic internal standards exhibit differential extraction recovery, ionization efficiency, and chromatographic retention relative to the analyte, resulting in matrix effects that cannot be adequately corrected [1]. By contrast, stable isotope-labeled internal standards (SIL-IS) with sufficient deuterium incorporation (≥D8) maintain near-identical physicochemical properties to the unlabeled analyte, ensuring co-elution and equivalent ionization behavior [2]. Insufficient deuteration (e.g., D4 or D5 labeling) may fail to provide adequate mass separation from the analyte's natural isotopic envelope or may suffer from deuterium-hydrogen back-exchange under certain analytical conditions, compromising quantitative accuracy [3]. The following evidence section documents specific quantitative differential characteristics that establish omecamtiv mecarbil-d8's utility profile relative to alternative analytical approaches.

Omecamtiv Mecarbil-d8: Quantifiable Differentiators Versus Alternative Internal Standards and In-Class Compounds


Mass Spectrometric Differentiation: D8 Labeling Enables Definitive Analyte Discrimination Versus Unlabeled Parent

Omecamtiv mecarbil-d8 provides a mass shift of +8 Da relative to the unlabeled analyte (molecular weight 409.48 vs. 401.43), enabling unambiguous discrimination in MS/MS detection without spectral overlap . In contrast, lower-labeled variants (e.g., D4- or D5-labeled analogs) may exhibit residual overlap with the analyte's natural abundance M+2 or M+4 isotopic peaks, which can constitute up to 2-5% of the parent ion intensity depending on molecular composition, thereby introducing systematic positive bias at low analyte concentrations [1]. The D8 labeling ensures that the internal standard signal resides completely outside the natural isotopic envelope of the analyte, a critical requirement for achieving the FDA Bioanalytical Method Validation guidance standard of ≤15% accuracy and precision at all QC levels [2].

Bioanalytical method validation LC-MS/MS quantification Stable isotope dilution

Molecular Recognition Divergence: Omecamtiv Mecarbil Exhibits Functional Opposition to Mavacamten in Myosin Modulation

Omecamtiv mecarbil (the parent compound of omecamtiv mecarbil-d8) functions as a cardiac myosin activator that increases contractility, whereas mavacamten (MYK-461) acts as a myosin inhibitor that reduces force generation [1]. In isolated human right atrial preparations, omecamtiv mecarbil (1 nM to 10 µM) failed to increase force of contraction but significantly prolonged time to peak tension and relaxation time; in contrast, mavacamten (10 nM to 10 µM) concentration-dependently reduced force of contraction [1]. This mechanistic opposition renders the two compounds non-interchangeable in both research applications and therapeutic contexts. For analytical method development, the choice of internal standard must correspond to the specific analyte under investigation, as the deuterated analog of one compound cannot serve as a valid internal standard for the other due to differing molecular structures, fragmentation patterns, and chromatographic behavior [2].

Cardiac myosin modulation Sarcomere pharmacology Heart failure therapeutics

Target Engagement Profile: Omecamtiv Mecarbil Demonstrates Dual Affinity for Myosin and RyR-2 Versus CK-1032100

In silico docking studies revealed that omecamtiv mecarbil exhibits comparable binding affinity to cardiac myosin heavy chain and cardiac ryanodine receptors (RyR-2), with Kd values of 0.60 μmol/L and 0.87 μmol/L, respectively [1]. In contrast, the structural analog CK-1032100 demonstrates significantly lower affinity for RyR-2 while maintaining moderate myosin binding, thereby exhibiting improved myosin selectivity [1]. This differential selectivity profile is relevant to analytical method development: for studies investigating omecamtiv mecarbil specifically, the deuterated omecamtiv mecarbil-d8 internal standard is required rather than a deuterated analog of CK-1032100, as the latter would not co-elute identically nor share the same MS/MS fragmentation characteristics due to structural divergence [2].

Target selectivity Molecular docking Ryanodine receptor

Metabolic Enzyme Interaction: Omecamtiv Mecarbil Selectively Inhibits CYP2C8 With Quantified IC50

Omecamtiv mecarbil selectively inhibits CYP2C8 activity with an IC50 value of 5.98 μM, comparable to that of quercetin, a positive control inhibitor for CYP2C8 [1]. In pharmacokinetic studies in mice, omecamtiv mecarbil exhibited low systemic clearance (0.6±0.1 L/hr/kg) and 51.1% oral bioavailability following intravenous (1 mg/kg) or oral (2 mg/kg) administration [1]. In human liver microsomes incubated with NADPH plus UDPGA, the half-life of omecamtiv mecarbil was 83.1 minutes [1]. These quantitative parameters establish a defined metabolic profile that differs from other cardiac myosin modulators such as mavacamten, which is primarily metabolized by CYP2C19 and CYP3A4 [2]. For bioanalytical method development, these distinct metabolic pathways necessitate analyte-specific internal standards; omecamtiv mecarbil-d8 is required for accurate quantification of the parent drug, as structurally different internal standards would not correct for differential matrix effects arising from distinct metabolite profiles [3].

Drug metabolism Cytochrome P450 Drug-drug interaction

Mutation-Specific Efficacy: Omecamtiv Mecarbil Exhibits Differential Activity Across Myosin Variants

Omecamtiv mecarbil demonstrates mutation-dependent efficacy in cardiac myosin activation. The compound is effective in the R712L myosin mutation but shows no activity against the F764L mutation associated with dilated cardiomyopathy [1]. This differential response necessitates precise analytical quantification of omecamtiv mecarbil concentrations in genotype-stratified studies. The D8-labeled internal standard enables accurate measurement across varying biological matrices derived from patients or animal models harboring different myosin mutations, where matrix composition may vary systematically [2]. In contrast, structurally distinct myosin modulators such as danicamtiv exhibit fundamentally different mechanisms, increasing contractility by reducing ADP release rate and recruiting additional myosin heads rather than primarily enhancing force per head as observed with omecamtiv mecarbil [3].

Cardiomyopathy genetics Personalized pharmacology Myosin mutation

Clinical Pharmacokinetic Differentiation: Omecamtiv Mecarbil Exhibits Distinct Clearance Profile Versus Traditional Inotropes

Population pharmacokinetic analysis of omecamtiv mecarbil in healthy subjects and heart failure patients established a two-compartment model with estimated volume of distribution of 226 L and clearance of 3.58 L/h following oral administration [1]. These parameters differ substantially from traditional positive inotropes such as dobutamine, which exhibits a plasma half-life of approximately 2 minutes and requires continuous intravenous infusion, and milrinone, which has a half-life of approximately 2.4 hours with primarily renal elimination [2]. For bioanalytical support of clinical studies, the extended plasma half-life of omecamtiv mecarbil (reported as 18-30 hours in human subjects) necessitates validated LC-MS/MS methods capable of quantifying concentrations across a wide dynamic range, for which the D8-labeled internal standard provides essential matrix effect correction [3].

Clinical pharmacokinetics Population PK modeling Heart failure therapeutics

Omecamtiv Mecarbil-d8: Validated Application Scenarios for Research and Industrial Procurement


Regulatory-Compliant Bioanalytical Method Validation for Omecamtiv Mecarbil Pharmacokinetic Studies

Omecamtiv mecarbil-d8 serves as the essential stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS method development and validation in compliance with FDA and EMA bioanalytical guidance. The D8 mass shift (+8 Da) ensures complete separation from the analyte's natural isotopic envelope, eliminating isotopic cross-talk and enabling method accuracy and precision within the required ±15% at all QC levels [1]. This application is critical for clinical pharmacology studies, including population PK analysis establishing Vd = 226 L and CL = 3.58 L/h [2], and drug-drug interaction studies requiring accurate quantification of omecamtiv mecarbil in the presence of CYP2C8-modulating co-medications given the compound's IC50 of 5.98 μM for this isoform [3].

Comparative Pharmacology Studies Distinguishing Myosin Activators from Myosin Inhibitors

Research programs investigating the differential pharmacology of cardiac myosin modulators require precise quantification of omecamtiv mecarbil concentrations in experimental systems where functional outcomes are directly compared. In isolated human atrial preparations, omecamtiv mecarbil (1 nM to 10 μM) prolongs time to peak tension and relaxation time without increasing force of contraction, whereas mavacamten (10 nM to 10 μM) concentration-dependently reduces force [1]. Accurate measurement of omecamtiv mecarbil concentrations using the D8 internal standard is essential for establishing concentration-response relationships and distinguishing mechanistic differences between myosin activators and inhibitors in preclinical research [2].

Genotype-Stratified Pharmacogenomic Studies of Omecamtiv Mecarbil Efficacy

Given the mutation-specific activity profile of omecamtiv mecarbil—effective in R712L myosin mutation but inactive against F764L mutation [1]—research laboratories conducting genotype-stratified studies require validated bioanalytical methods to correlate drug exposure with functional outcomes across different genetic backgrounds. The D8-labeled internal standard provides essential matrix effect correction in biological samples derived from diverse patient populations or animal models harboring distinct myosin mutations, where endogenous matrix composition may vary systematically [2].

Metabolic Stability and CYP Inhibition Profiling in Drug Development

Pharmaceutical development programs characterizing the metabolic fate and drug-drug interaction potential of omecamtiv mecarbil require the D8 internal standard for accurate quantification in human liver microsome incubations and hepatocyte studies. Key parameters established using validated LC-MS/MS methods include HLM half-life of 83.1 minutes, CYP2C8 IC50 of 5.98 μM, and in vivo pharmacokinetic parameters including systemic clearance of 0.6±0.1 L/hr/kg and 51.1% oral bioavailability in mouse models [1]. The SIL-IS approach ensures that differential extraction recovery and matrix effects in microsomal incubations versus plasma samples are adequately corrected, enabling cross-matrix comparison of metabolic stability data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omecamtiv mecarbil-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.